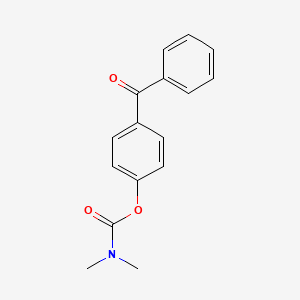

4-benzoylphenyl N,N-dimethylcarbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-benzoylphenyl) N,N-dimethylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c1-17(2)16(19)20-14-10-8-13(9-11-14)15(18)12-6-4-3-5-7-12/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZCXSWUUVMQIPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Pathway Elucidation for 4 Benzoylphenyl N,n Dimethylcarbamate

Classical Synthetic Routes to Aryl Carbamate (B1207046) Derivatives

The foundational methods for synthesizing aryl carbamates, including 4-benzoylphenyl N,N-dimethylcarbamate, have historically relied on highly reactive and often toxic reagents. These routes are well-established and valued for their reliability and broad applicability.

Phosgene (B1210022) and Phosgene-Surrogate Based Strategies

The traditional and most prominent route for carbamate synthesis involves the use of phosgene (COCl₂) or its safer, solid surrogates like diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate). google.comnih.gov Phosgene's high reactivity allows for reactions under mild conditions, often at low temperatures, which can be advantageous for preserving sensitive functional groups. sigmaaldrich.com

The general strategy involves a two-step process:

Formation of a Chloroformate Intermediate: The phenolic starting material, 4-hydroxybenzophenone (B119663), is reacted with phosgene. This reaction substitutes the hydroxyl proton with a chlorocarbonyl group, forming 4-benzoylphenyl chloroformate.

Aminolysis: The resulting chloroformate is then treated with dimethylamine (B145610). The amine displaces the chloride to form the N,N-dimethylcarbamate ester, yielding this compound.

Triphosgene is a stable crystalline solid that serves as a convenient and safer substitute for the highly toxic phosgene gas. nih.gov It can be employed in a similar fashion, often activated by a base like triethylamine, to generate the chloroformate intermediate in situ, which then reacts with the amine. nih.govthieme-connect.com While safer to handle, phosgene substitutes are less reactive, and their non-volatile nature can sometimes complicate product purification compared to gaseous phosgene. sigmaaldrich.com

| Reagent | Form | Key Advantages | Key Disadvantages |

| Phosgene | Gas | High reactivity, volatile (easy removal) sigmaaldrich.com | Extreme toxicity, handling difficulties google.comnih.gov |

| Triphosgene | Solid | Safer handling, stable nih.gov | Less reactive than phosgene, purification can be complex nih.govsigmaaldrich.com |

Acylation Reactions with Dimethylamine and Related Precursors

A more direct classical approach involves the acylation of the phenol (B47542) with a pre-formed carbamoyl (B1232498) chloride. For the synthesis of this compound, this involves the direct reaction of 4-hydroxybenzophenone with N,N-dimethylcarbamoyl chloride.

This reaction is typically carried out in the presence of a base (e.g., pyridine, triethylamine, or sodium hydride) which deprotonates the phenolic hydroxyl group of 4-hydroxybenzophenone. The resulting phenoxide anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of N,N-dimethylcarbamoyl chloride and displacing the chloride ion to form the desired product. This method avoids the in-situ generation of highly toxic intermediates from phosgene. One-pot procedures where N-substituted carbamoyl chlorides are formed in situ and then reacted with phenols offer a versatile route to a variety of O-aryl carbamates. organic-chemistry.org The reaction of an amine with an acyl chloride is a fundamental and effective method for forming the amide (or carbamate) bond. khanacademy.org

Modern and Sustainable Approaches in Carbamate Synthesis

In response to the hazards and environmental concerns associated with classical methods, significant research has focused on developing greener and more efficient synthetic routes. researchgate.net These modern approaches prioritize the use of less toxic reagents, milder reaction conditions, and atom economy.

Carbon Dioxide Fixation Strategies for Carbamate Formation

Utilizing carbon dioxide (CO₂) as a C1 building block is a highly attractive green alternative to phosgene for carbamate synthesis. bohrium.comrawdatalibrary.net CO₂ is abundant, non-toxic, and renewable. nih.gov These strategies typically involve the reaction of an amine, an alcohol (or phenol), and CO₂.

One prominent method is a three-component reaction involving an amine (dimethylamine), a phenol (4-hydroxybenzophenone), and CO₂ under pressure, often facilitated by a catalyst and a dehydrating agent or an alkylating agent. google.comacs.org The reaction proceeds through the in-situ formation of a carbamic acid from the amine and CO₂, which is then esterified by the phenol.

Recent advancements include dual nickel photocatalysis, which enables the synthesis of O-aryl carbamates from aryl halides, amines, and CO₂ at ambient pressure under visible light. nih.gov This method avoids stoichiometric activating reagents and high pressures of CO₂, representing a significant step forward in sustainable synthesis. nih.gov While this specific photocatalytic method uses an aryl halide instead of a phenol, it highlights the potential of modern catalysis to construct the O-aryl carbamate linkage from CO₂ under exceptionally mild conditions.

| Method | Key Features | Conditions |

| Base-Mediated CO₂ Fixation | Uses CO₂ as a phosgene alternative. google.com | Typically requires pressure, a base, and an alkylating agent. google.comacs.org |

| Dual Nickel Photocatalysis | Uses visible light, ambient CO₂ pressure. nih.gov | Aryl halide starting material, photocatalyst, Ni salt. nih.gov |

Biocatalytic and Chemoenzymatic Transformations

Biocatalysis offers a powerful approach for green chemistry, utilizing enzymes to perform reactions with high selectivity under mild, aqueous conditions. nih.gov For carbamate synthesis, promiscuous esterases or acyltransferases can be exploited. nih.gov

In a potential biocatalytic route to this compound, an enzyme like the esterase from Pyrobaculum calidifontis (PestE) could be used. nih.gov Such enzymes have been shown to catalyze the formation of carbamates from various amines and a carbonate source, like dimethyl carbonate, in water. nih.gov The synthesis would involve the enzymatic aminolysis of a suitable carbonate with dimethylamine, followed by a transesterification with 4-hydroxybenzophenone, or a direct enzymatic reaction between the phenol, amine, and a carbonate.

Chemoenzymatic synthesis combines the flexibility of chemical methods with the high selectivity of enzymatic reactions. nih.govnih.gov A potential chemoenzymatic pathway could start with the chemical synthesis of a key intermediate, which is then elaborated by one or more enzymes to yield the final product, minimizing protecting group manipulations and improving efficiency. nih.gov

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov The use of microwave irradiation can enhance the efficiency of many established synthetic routes.

For the synthesis of this compound, the classical acylation reaction (Section 2.1.2) using 4-hydroxybenzophenone and N,N-dimethylcarbamoyl chloride can be significantly accelerated under microwave conditions. umanitoba.ca Similarly, microwave energy has been successfully applied to amination reactions of aryl triflates, demonstrating its utility in forming C-N bonds efficiently without the need for a catalyst or base in some cases. organic-chemistry.org This technology offers a practical way to improve the throughput and energy efficiency of carbamate synthesis. thieme-connect.comnih.gov

Transition Metal-Catalyzed Coupling Reactions for Aryl Carbamates

The N,N-dimethylcarbamate moiety is a versatile functional group in organic synthesis, not only serving as a protective group for phenols but also as a powerful directing group in transition metal-catalyzed reactions. Its applications in the synthesis and functionalization of complex aromatic molecules, including derivatives like this compound, are of significant interest.

Directed ortho-Metalation (DoM) Chemistry with O-Carbamate Directing Groups

Directed ortho-Metalation (DoM) is a highly regioselective method for the functionalization of aromatic compounds. wikipedia.orgbaranlab.org The process involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate that can then be quenched with an electrophile. wikipedia.org The aryl O-carbamate group, particularly the N,N-dialkylcarbamate, is recognized as one of the most powerful DMGs. acs.org

In the case of this compound, the N,N-dimethylcarbamate group directs the metalation to the C-3 and C-5 positions of the phenyl ring. The general scheme for this process involves the coordination of the lithium base to the carbamate's carbonyl oxygen, followed by deprotonation of the adjacent ortho-proton.

The mechanism of DoM is initiated by the coordination of a Lewis acidic organolithium reagent to the Lewis basic heteroatom of the DMG. wikipedia.org For an O-carbamate like the one in this compound, the carbonyl oxygen is the primary site of coordination for the lithium reagent. This initial complexation brings the base into proximity of the ortho-protons, facilitating their abstraction in what is known as a complex-induced proximity effect (CIPE). baranlab.org

Organolithium reagents, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), exist as aggregates in solution. baranlab.org The reactivity of these bases can be enhanced by the addition of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), which breaks down these aggregates into more reactive, lower-order species (monomers or dimers). baranlab.orgacs.org The general process can be outlined as follows: an aromatic substrate with a DMG interacts with an alkyllithium aggregate, leading to an intermediate where the lithium is coordinated to the DMG's heteroatom. This is followed by deprotonation of the ortho-position to form an aryllithium species, which maintains the acid-base interaction. wikipedia.org

Studies on O-phenyl N,N-diethylcarbamate have shown that lithiation with s-BuLi/TMEDA in THF at -78 °C, followed by quenching with an electrophile like MeOD, results in near-quantitative yield of the ortho-deuterated product. While specific mechanistic studies on this compound are not extensively documented, the principles established for other aryl carbamates are directly applicable. The electron-withdrawing nature of the para-benzoyl group may influence the acidity of the ortho-protons, potentially affecting the kinetics of the metalation step.

The O-carbamate group is a superior directing group, outcompeting many other DMGs in intramolecular competition studies. This ensures high regioselectivity for the position ortho to the carbamate. For this compound, this means that functionalization will occur selectively at the C-3 or C-5 position.

The substrate scope for DoM of aryl carbamates is broad, tolerating a variety of other functional groups on the aromatic ring. The resulting ortho-lithiated intermediate can react with a wide range of electrophiles, allowing for the introduction of diverse substituents.

Table 1: Examples of Electrophiles Used in DoM of Aryl Carbamates

| Electrophile | Introduced Functional Group |

|---|---|

| D₂O | -D |

| MeI | -CH₃ |

| (CH₂)₂O | -CH₂CH₂OH |

| DMF | -CHO |

| I₂ | -I |

| Me₃SiCl | -SiMe₃ |

It is important to note that the stability of the ortho-lithiated carbamate intermediate is temperature-dependent. While stable at low temperatures like -78 °C, warming the solution can lead to a rearrangement known as the anionic ortho-Fries (AoF) rearrangement, which yields ortho-hydroxy salicylamides. uwindsor.ca Studies have indicated that lithiated O-phenyl N,N-dimethylcarbamate is less stable than its N,N-diethyl counterpart, showing a greater propensity for the AoF rearrangement upon warming.

Cross-Coupling Strategies Involving the ArOAm Group

The aryl O-carbamate (ArOAm) group can also serve as a leaving group in various transition metal-catalyzed cross-coupling reactions. This typically involves the cleavage of the C–O bond, allowing for the formation of new C–C or C-heteroatom bonds.

Nickel catalysis is particularly effective for activating the relatively inert C–O bond of aryl carbamates. nih.gov This allows them to be used as electrophilic partners in cross-coupling reactions. The advantage of using carbamates is their stability and their utility as DMGs prior to the cross-coupling step, enabling sequential functionalization strategies.

A recent comprehensive review highlighted a nickel-catalyzed cross-coupling reaction involving a benzoylphenyl O-carbamate substrate. acs.org While the specific isomer was not detailed, the study noted that the reaction required double the catalyst and ligand loading compared to other substrates, and the desired product was obtained in a modest 51% yield. acs.org This suggests that while feasible, the cross-coupling of benzoylphenyl carbamates may be more challenging than for other aryl carbamates. The general mechanism for such reactions involves the oxidative addition of the aryl carbamate's C–O bond to a Ni(0) center, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to afford the biaryl product. researchgate.net

Table 2: Nickel-Catalyzed Cross-Coupling of a Benzoylphenyl O-Carbamate

| Substrate | Catalyst System | Product Yield | Reference |

|---|

This methodology showcases the potential for using this compound in sequential DoM and cross-coupling reactions, providing a powerful tool for the synthesis of polysubstituted aromatic compounds.

The carbamate group can also act as a directing group in palladium- and rhodium-catalyzed C–H activation/olefination reactions. nih.govnih.gov In these transformations, the metal catalyst coordinates to the carbamate, directing the activation of an ortho C–H bond. The resulting metallacyclic intermediate then reacts with an olefin (e.g., acrylates, styrenes) to form a new C–C bond, yielding an ortho-olefinated product.

Rhodium(III)-catalyzed C–H olefination of phenol carbamates has been shown to be highly regioselective for the ortho position. nih.gov These reactions exhibit different reactivity profiles compared to palladium-catalyzed systems and provide a valuable route to ortho-alkenylated phenols after carbamate cleavage. nih.gov Similarly, palladium catalysis has been employed for the C–H olefination of various arenes using directing groups, including those similar in function to carbamates.

While specific examples detailing the use of this compound as a substrate in Pd- or Rh-catalyzed C–H olefination are not prevalent in the reviewed literature, the established reactivity of the aryl N,N-dimethylcarbamate directing group suggests its applicability in such transformations. The electronic influence of the para-benzoyl group would be an interesting variable to study in terms of reaction efficiency and selectivity.

Chemo- and Regioselectivity in the Formation of this compound

The synthesis of this compound involves a two-step process, each governed by specific selectivity principles. The first step is the formation of the precursor, 4-hydroxybenzophenone, followed by the carbamoylation of its phenolic hydroxyl group.

Regioselectivity in the Synthesis of 4-hydroxybenzophenone

The primary industrial route to 4-hydroxybenzophenone is the Friedel-Crafts acylation of phenol with benzoyl chloride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction can theoretically yield two isomeric products: ortho-hydroxybenzophenone and para-hydroxybenzophenone. The regioselectivity of this acylation is highly dependent on the reaction conditions. ajchem-a.com

Generally, the para-substituted product is thermodynamically more stable and its formation is favored. ajchem-a.com The choice of solvent and reaction temperature are critical factors in directing the selectivity. For instance, using chlorobenzene (B131634) as a solvent has been shown to significantly improve the yield and purity of the desired 4-hydroxybenzophenone isomer. google.com Lower temperatures often favor the formation of the ortho-isomer, while higher temperatures promote rearrangement to the more stable para-isomer.

| Catalyst | Solvent | Temperature (°C) | Major Product | Reference |

| AlCl₃ | Chlorobenzene | 40-70 | 4-hydroxybenzophenone | google.com |

| AlCl₃ | 1,2-Dichloroethane | 20-25 | Mixture, requires separation | google.com |

| Lewis Acids | Nitromethane | Low Temperature | 4-hydroxybenzophenone | ajchem-a.com |

Chemoselectivity in the Carbamoylation of 4-hydroxybenzophenone

The second step is the conversion of 4-hydroxybenzophenone to this compound. This is typically achieved by reacting the phenolic precursor with dimethylcarbamoyl chloride (DMCC) in the presence of a base. wikipedia.orgnih.gov The 4-hydroxybenzophenone molecule possesses two nucleophilic centers: the phenolic hydroxyl group (-OH) and the carbonyl oxygen of the benzoyl group (C=O).

The reaction exhibits high chemoselectivity due to the significant difference in nucleophilicity between these two sites. The phenolic hydroxyl group is considerably more nucleophilic than the ketonic carbonyl oxygen. This reactivity is further enhanced by the addition of a base (e.g., pyridine, triethylamine, or sodium hydroxide), which deprotonates the phenol to form a highly nucleophilic phenoxide anion. This anion readily attacks the electrophilic carbonyl carbon of dimethylcarbamoyl chloride. Consequently, the reaction proceeds exclusively as an O-acylation on the hydroxyl group, with no significant reaction occurring at the benzoyl carbonyl group. This inherent reactivity difference ensures that the desired carbamate is formed selectively without the need for protecting the ketone functionality.

Mechanistic Investigations of this compound Formation Reactions

The formation of this compound from 4-hydroxybenzophenone and dimethylcarbamoyl chloride is a nucleophilic acyl substitution reaction. While specific kinetic studies on this exact molecule are not widely published, the mechanism can be elucidated by analogy to extensive studies on the reactions of carbamoyl chlorides with phenols and other nucleophiles. nih.govresearchgate.net

The reaction is generally understood to proceed via a base-catalyzed, bimolecular, acyl-cleavage (B_Ac_2) mechanism. The key steps are as follows:

Deprotonation of the Nucleophile: A base present in the reaction mixture abstracts the acidic proton from the phenolic hydroxyl group of 4-hydroxybenzophenone. This generates a potent nucleophile, the 4-benzoylphenoxide anion.

Nucleophilic Attack: The 4-benzoylphenoxide anion attacks the electrophilic carbonyl carbon of dimethylcarbamoyl chloride. This is the rate-determining step, leading to the formation of a transient tetrahedral intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is reformed, and the chloride ion is expelled as the leaving group, yielding the final product, this compound.

An alternative, though less common, pathway could involve a dissociative mechanism, particularly in highly polar solvents. In this scenario, dimethylcarbamoyl chloride could first ionize to form a resonance-stabilized N,N-dimethylcarbamoyl cation, which is then rapidly trapped by the phenoxide nucleophile. nih.gov

Kinetic studies on the hydrolysis of analogous carbamates, such as phenyl-N-methyl-N-thiobenzoylcarbamate, have demonstrated the role of general base catalysis. researchgate.net In this type of catalysis, the base assists in the removal of the phenolic proton in the transition state of the nucleophilic attack, rather than through a pre-equilibrium deprotonation. The Brønsted coefficient (β), which relates the catalytic rate constant to the pKa of the catalyzing base, is a key indicator of the mechanism. A β value of 0.7 was observed for the general base-catalyzed hydrolysis of phenyl-N-methyl-N-thiobenzoylcarbamate, which is consistent with a significant degree of proton transfer in the transition state. researchgate.net

| Reaction | Proposed Mechanism | Key Findings / Evidence | Reference |

| Hydrolysis of N,N-dimethylcarbamoyl chloride | Nucleophilic Acyl Substitution | Specific rates of hydrolysis are high. | nih.gov |

| Hydrolysis of phenyl-N-methyl-N-thiobenzoylcarbamate | B_Ac_2 with General Base Catalysis | Brønsted plot yields β = 0.7, indicating general base catalysis. | researchgate.net |

| Reaction of phenols with carbamoyl chlorides | Nucleophilic Acyl Substitution | Forms stable carbamate esters. Reaction is facilitated by a base. | wikipedia.orgnih.gov |

Reaction Chemistry and Mechanistic Principles of 4 Benzoylphenyl N,n Dimethylcarbamate

Hydrolytic Stability and Decomposition Mechanisms of the Carbamate (B1207046) Linkage

The stability of the carbamate linkage in 4-benzoylphenyl N,N-dimethylcarbamate is a critical determinant of its environmental persistence and chemical behavior. Its decomposition, primarily through hydrolysis, is governed by the reaction conditions. Aryl carbamate ester hydrolysis is known to predominantly occur via an E1cB (Elimination Unimolecular conjugate Base) mechanism. acs.org However, for N,N-disubstituted aryl carbamates, such as the title compound, which lack an ionizable N-H group, the BAc2 (Base-catalysed Acyl-substitution) pathway involving a tetrahedral intermediate becomes more significant. acs.org

The hydrolysis of carbamates is a key degradation pathway in natural environments. nih.gov The kinetics of this process are highly dependent on the substitution pattern of the carbamate. For N,N-disubstituted carbamates, the reaction mechanism can shift from the typical E1cB pathway to a BAc2 mechanism. acs.org The BAc2 mechanism involves the direct attack of a nucleophile (like a hydroxide (B78521) ion) on the carbonyl carbon, forming a tetrahedral intermediate, followed by the departure of the leaving group. acs.orgresearchgate.net In contrast, the E1cB mechanism involves the initial deprotonation of the nitrogen, followed by the elimination of the leaving group to form an isocyanate intermediate, which is then rapidly hydrolyzed. Since this compound lacks a proton on the nitrogen atom, its hydrolysis is expected to proceed via the BAc2 pathway.

Kinetic studies on analogous aryl carbamates have utilized Hammett σ-ρ relationships to elucidate the reaction mechanism. acs.org The Hammett ρ value provides insight into the charge development in the transition state. For instance, a study on a series of p-substituted-phenyl N-aryl carbamates showed a ρ value of +2.68 for hydroxide-mediated hydrolysis, characteristic of an E1cB mechanism. acs.org In contrast, an antibody-catalyzed hydrolysis of the same compounds yielded a ρ value of +0.53, indicating a BAc2 mechanism. acs.org The free energy difference between the spontaneous E1cB and BAc2 transition states for some aryl carbamates has been estimated to be as high as 13 kcal mol⁻¹. acs.org

The thermodynamics of hydrolysis are also crucial. For the related carbamate methomyl, the hydrolysis mechanism involves two main steps: a serine-initiated nucleophilic attack followed by C-O bond cleavage. nih.gov The activation entropy can also provide mechanistic clues; a positive activation entropy was observed for the E1cB hydrolysis of 4-bromo-3,5-dimethylphenyl N-methylcarbamate (ΔS≠ = +35.73 J mol⁻¹ K⁻¹), indicating a dissociative transition state. researchgate.net

| Mechanism | Description | Applicability to this compound | Key Features |

|---|---|---|---|

| E1cB (Elimination Unimolecular conjugate Base) | A two-step process involving initial deprotonation of the carbamate nitrogen, followed by elimination of the phenoxide leaving group to form a methyl isocyanate intermediate, which is then hydrolyzed. acs.orgresearchgate.net | Not applicable, as it requires a proton on the nitrogen atom which N,N-disubstituted carbamates lack. acs.org | - Requires N-H proton.

|

| BAc2 (Base-catalysed Acyl-substitution) | A single-step nucleophilic substitution where a nucleophile (e.g., OH⁻) attacks the carbonyl carbon, forming a tetrahedral intermediate before the leaving group departs. acs.orgresearchgate.net | The primary mechanism for hydrolysis due to the N,N-disubstitution. acs.org | - Does not require an N-H proton.

|

The degradation of the carbamate linkage is significantly influenced by pH. Hydrolysis is generally slow at neutral and acidic pH but is accelerated under alkaline conditions due to the increased concentration of the hydroxide ion, a potent nucleophile. researchgate.net This base-catalyzed hydrolysis can proceed via either the E1cB or BAc2 mechanism, depending on the carbamate's structure. acs.org For this compound, alkaline conditions would favor the BAc2 pathway. acs.org

Catalysis plays a major role in carbamate degradation. Besides general base catalysis by hydroxide ions, other catalysts have been investigated. researchgate.net Enzymes, particularly carboxyl ester hydrolases (EC 3.1.1), are known to catalyze the hydrolysis of carbamates in biological systems. nih.gov These enzymes often employ a catalytic triad (B1167595) (serine, aspartic acid, and histidine) to facilitate the cleavage of the ester bond. nih.gov For example, the esterase PestE has been shown to hydrolyze the carbamate methomyl. nih.gov Furthermore, antibodies have been generated that can catalyze the BAc2 hydrolysis of aryl carbamates, a pathway that is typically highly disfavored compared to the E1cB mechanism for N-H containing carbamates. acs.org Heterogeneous catalysts, such as metal oxides, have also shown activity in cleaving carbamate bonds. researchgate.net

Nucleophilic and Electrophilic Reactivity of this compound

The reactivity of this compound is dictated by the electronic properties of its constituent functional groups: the carbamate, the central phenyl ring, and the terminal benzoyl group.

The carbonyl carbon of the carbamate group is a primary electrophilic site, susceptible to attack by various nucleophiles. rsc.org This reactivity is fundamental to its hydrolysis and other substitution reactions. The aromatic rings—the central phenyl ring and the benzoyl ring—are generally electron-rich and thus can undergo electrophilic aromatic substitution. However, the benzoyl group is strongly deactivating due to the electron-withdrawing nature of its carbonyl, directing incoming electrophiles to the meta position of its own ring. Similarly, the carbamate ester linkage attached to the central phenyl ring is also deactivating and would direct electrophilic attack to the ortho and para positions relative to itself, although this is sterically hindered and electronically disfavored compared to reactions at the carbamate carbonyl.

In nucleophilic acyl substitution reactions, the bond between the carbonyl carbon and the phenoxy oxygen is cleaved. This results in the departure of the 4-benzoylphenoxide anion as the leaving group. The stability of this leaving group is a key factor in the kinetics of the substitution reaction. A good leaving group is a weak base, meaning its conjugate acid is strong.

The pKa of the conjugate acid, 4-benzoylphenol, determines the stability of the leaving group. The electron-withdrawing benzoyl group at the para position of the phenol (B47542) significantly stabilizes the resulting negative charge on the phenoxide ion through resonance and inductive effects. This stabilization makes 4-benzoylphenoxide a relatively good leaving group compared to an unsubstituted phenoxide. This principle is widely applied in organic synthesis, where groups like tosylate or triflate are used as excellent leaving groups due to their ability to stabilize a negative charge. nih.gov In the context of acyl transfer reactions, the rate-determining step is often the nucleophilic attack on the carbonyl carbon, especially when a good leaving group is present. mdpi.com

Photochemical and Photophysical Behavior of the Benzoyl Chromophore

The benzoyl group in this compound acts as a potent chromophore, absorbing ultraviolet (UV) light. This absorption can initiate a variety of photochemical and photophysical processes. The photochemistry of molecules containing a benzoinyl or benzoyl chromophore is rich and can lead to specific bond cleavages. kaust.edu.sa

Upon irradiation with UV light, the benzoyl chromophore can promote the cleavage of the carbamate, potentially leading to the generation of a free amine and other products. kaust.edu.sa For related structures, such as benzoyl-carbazoles, photochemical processes like the photo-Fries rearrangement have been observed, which can compete with fluorescence. rsc.org This photoreactivity can have significant implications for the stability of materials containing this chromophore. rsc.org

The photophysical properties are also of interest. Compounds with benzoyl chromophores can exhibit fluorescence. rsc.org In some systems, such as benzoyl-carbazole, solvent-dependent, thermally activated delayed fluorescence (TADF) has been reported. rsc.org This phenomenon arises from the efficient reverse intersystem crossing from a triplet excited state to a singlet excited state. The photophysical properties, including absorption and emission spectra, are often studied in various solvents to understand the influence of polarity on the excited states. nih.govresearchgate.net The practical application of this photochemistry has been explored in the development of photoprecursors for organic bases, where UV light triggers the release of an amine from a photolabile carbamate. kaust.edu.sa

Excited State Dynamics and Energy Transfer Mechanisms

The photophysical behavior of this compound is dominated by the benzophenone (B1666685) moiety, which acts as the primary light-absorbing component. Upon absorption of UV radiation, the benzophenone chromophore is promoted from its ground state (S₀) to an excited singlet state (S₁). This S₁ state is characterized as having (n, π) nature, resulting from the promotion of a nonbonding electron from the carbonyl oxygen to an antibonding π orbital. etnalabs.com

A key feature of benzophenone's photophysics is the highly efficient intersystem crossing (ISC) from the initial singlet state (S₁) to a lower-energy triplet state (T₁). etnalabs.combgsu.edu This process is favored because it involves a change in orbital type, from an (n, π) singlet state to a (π, π) triplet state (T₂), which subsequently relaxes to the lowest triplet state, T₁. etnalabs.com This rapid and efficient population of the triplet state is responsible for most of benzophenone's photochemistry. bgsu.edu

For this compound, the excitation energy localized on the benzophenone portion can lead to several deactivation pathways. While direct fluorescence or phosphorescence can occur, the energy is often channeled into chemical reactions. Intramolecular energy transfer, a process that can occur on an ultrafast timescale of femtoseconds to picoseconds in linked chromophore systems, is a potential pathway, though the primary outcome in this molecule is photochemical transformation. nih.govrsc.orgresearchgate.net It is also important to note that in some benzoyl derivatives, what appears to be dual fluorescence can actually be the result of a photochemical reaction, such as a photo-Fries rearrangement, which creates new emissive products. rsc.org

Photo-induced Radical Generation and Subsequent Chemical Transformations

The triplet state of the benzophenone moiety is diradical in nature and is a potent initiator of radical reactions. Two principal pathways for radical generation from photo-excited this compound can be proposed.

The first is an intermolecular process, characteristic of benzophenone photochemistry, involving hydrogen atom abstraction from a suitable donor molecule (like a solvent). This results in the formation of a benzophenone ketyl radical. bgsu.eduresearchgate.netnih.gov

The second, more significant pathway is an intramolecular process involving the homolytic cleavage of the ester (O-C=O) bond of the carbamate group. This bond scission, often the primary step in photo-Fries-type rearrangements, generates a radical pair within a solvent cage: a 4-benzoylphenoxyl radical and a dimethylcarbamoyl radical. unipv.itbarbatti.orgrsc.org

| Precursor Moiety | Cleavage Type | Generated Radicals | Subsequent Reactions |

| Benzophenone | Intermolecular H-abstraction | Benzophenone ketyl radical | Dimerization (to form pinacol), further reactions |

| Aryl Carbamate | Intramolecular Homolysis (Photo-Fries) | 4-Benzoylphenoxyl radical, Dimethylcarbamoyl radical | In-cage recombination, decarboxylation, H-abstraction |

The generated dimethylcarbamoyl radical is a nucleophilic species that can be intercepted by electron-poor olefins in Giese-type addition reactions. nih.gov The 4-benzoylphenoxyl radical can abstract a hydrogen atom from the solvent or another donor to form 4-hydroxybenzophenone (B119663) or participate in rearrangement reactions. unipv.it Studies on oxime carbamates have shown that photolysis cleaves the N-O bond, generating carbamoyloxyl radicals which can subsequently lose carbon dioxide to form aminyl radicals. nih.gov While the bond cleavage in this compound is different, it highlights the general susceptibility of carbamates to photo-induced radical fragmentation. nih.govdocumentsdelivered.comnih.gov

Photo-induced Rearrangements and Cyclization Pathways

The most prominent photo-induced rearrangement expected for this compound is the photo-Fries rearrangement. This reaction is characteristic of aryl esters and involves the intramolecular migration of the acyl group. wikipedia.orgsigmaaldrich.com The process is initiated by the homolytic cleavage of the phenolic ester's O-acyl bond, producing a radical pair held within a solvent cage, as described in the previous section. unipv.itbarbatti.org

The subsequent recombination of this radical pair is regioselective. The carbamoyl (B1232498) radical can attack the aromatic ring at the ortho or para positions relative to the oxygen, leading to the formation of substituted hydroxyaryl ketones. For this compound, this would result in the formation of 2-hydroxy-5-benzoyl-N,N-dimethylbenzamide and 4-hydroxy-3-benzoyl-N,N-dimethylbenzamide.

If the radicals diffuse out of the solvent cage before recombination, they can undergo other reactions. The 4-benzoylphenoxyl radical can abstract a hydrogen atom from the surroundings to yield 4-hydroxybenzophenone as a significant byproduct. unipv.it Research on aryl benzoates has shown that the use of constrained media, such as surfactant micelles, can enhance the selectivity for the in-cage rearrangement product. unipv.it

The mechanism is understood to proceed through multiple excited states, starting with an absorbing ππ* state, which transfers energy to a pre-dissociative nπ* state, ultimately leading to bond scission in a πσ* state. barbatti.org Similar photo-rearrangements have been observed in related systems like benzoyl-carbazoles and other 4-alkoxy-3-benzoylphenyl benzoates. rsc.orgresearchgate.net

Oxidative and Reductive Transformations of this compound

The chemical reactivity of this compound extends to oxidative and reductive transformations, targeting either the benzophenone or carbamate functionalities.

Reduction: The benzophenone carbonyl group is susceptible to reduction. Depending on the reducing agent and conditions, it can be converted to the corresponding secondary alcohol, (4-((dimethylcarbamoyl)oxy)phenyl)(phenyl)methanol, or undergo reductive coupling to form a pinacol (B44631) derivative. The reduction of carbamate pesticides by species like dissolved Fe(II) has been shown to proceed via a two-electron reduction, leading to cleavage of the carbamate linkage and the formation of amines and other products. nih.gov

Oxidation: The benzophenone core is relatively stable towards oxidation. However, the aromatic rings can be attacked by strong oxidizing agents like hydroxyl radicals, which can be generated by advanced oxidation processes (AOPs). nih.gov This would lead to the formation of various hydroxylated derivatives. The N,N-dimethylamino group of the carbamate moiety could also be a site for oxidation. Studies on the atmospheric oxidation of thiocarbamates have shown that OH radicals readily react with the molecule. au.dk

Thermal Decomposition Pathways and Product Characterization

Benzophenone derivatives are known to possess high thermal stability. mdpi.comresearchgate.net Therefore, the thermal decomposition of this compound is dictated by the lability of the carbamate group. The pyrolysis of carbamates can proceed through several mechanisms depending on their structure. researchgate.net

For aryl N,N-disubstituted carbamates, which lack a β-hydrogen on an O-alkyl group for elimination, decomposition typically involves the cleavage of the ester or amide bonds. Based on studies of related aryl carbamates, two primary decomposition pathways are plausible: researchgate.netcdnsciencepub.comcdnsciencepub.com

Cleavage to Phenol and Isocyanate Precursors: The molecule fragments into 4-hydroxybenzophenone and, transiently, dimethylcarbamic acid. The unstable N,N-dimethylcarbamic acid would rapidly decarboxylate to yield dimethylamine (B145610) and carbon dioxide. researchgate.net This is a common pathway for carbamate pyrolysis.

Direct C-N or C-O Bond Cleavage: At higher temperatures, homolytic cleavage could occur, though this is less controlled than the concerted pathway.

Theoretical and experimental studies on the pyrolysis of simple carbonates like dimethyl carbonate (DMC) show decomposition into products like dimethyl ether and CO₂. elsevierpure.com While the structure is different, it underscores the tendency of carbonate and carbamate linkages to fragment under thermal stress. The expected and most likely stable end-products from the thermal decomposition of this compound are 4-hydroxybenzophenone, dimethylamine, and carbon dioxide.

| Pathway | Intermediate Species | Final Products |

| Concerted Elimination | N,N-dimethylcarbamic acid | 4-Hydroxybenzophenone, Dimethylamine, Carbon Dioxide |

Advanced Spectroscopic and Analytical Characterization Techniques for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure Analysis

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and the solid state.

While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide fundamental information about the chemical environment of individual atoms, multi-dimensional NMR techniques are essential for unambiguously assigning complex spectra and understanding molecular dynamics. rsc.org For 4-benzoylphenyl N,N-dimethylcarbamate, with its distinct aromatic and aliphatic regions, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

A COSY spectrum would reveal the coupling between protons on the same phenyl ring, aiding in the assignment of the ortho, meta, and para positions. HSQC would correlate the proton signals directly to their attached carbon atoms. The HMBC experiment is particularly powerful as it shows correlations between protons and carbons that are two or three bonds away, which would be critical for confirming the connectivity between the benzoyl group, the phenyl ring, and the carbamate (B1207046) moiety. For instance, a correlation between the protons of the N,N-dimethyl groups and the carbamate carbonyl carbon would definitively establish that part of the structure.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N(CH₃)₂ | ~2.9 - 3.1 (singlet, 6H) | ~36 - 38 |

| Carbamate C=O | - | ~154 - 156 |

| Phenyl H (ortho to carbamate) | ~7.2 - 7.4 (doublet) | ~120 - 122 |

| Phenyl H (meta to carbamate) | ~7.7 - 7.9 (doublet) | ~130 - 132 |

| Ketone C=O | - | ~195 - 197 |

| Benzoyl Phenyl H (ortho) | ~7.8 - 8.0 (doublet) | ~130 - 132 |

| Benzoyl Phenyl H (meta) | ~7.5 - 7.7 (triplet) | ~128 - 130 |

| Benzoyl Phenyl H (para) | ~7.6 - 7.8 (triplet) | ~133 - 135 |

| Phenyl C (ipso, attached to carbamate) | - | ~148 - 150 |

| Phenyl C (ipso, attached to ketone) | - | ~135 - 137 |

| Benzoyl Phenyl C (ipso) | - | ~137 - 139 |

Note: These are predicted values based on data from similar compounds and general substituent effects in NMR spectroscopy. rsc.orgorganicchemistrydata.org

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in their solid forms, providing insights that are not accessible from solution-state NMR. This is particularly relevant for understanding polymorphism, where a compound can exist in different crystalline forms with distinct physical properties. For this compound, ssNMR could be used to characterize its crystalline and amorphous forms.

Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would provide high-resolution ¹³C spectra of the solid material. The chemical shifts in the solid state can differ from those in solution due to packing effects and intermolecular interactions. sigmaaldrich.com These differences can provide information about the molecular conformation and the local environment in the solid state. Furthermore, ssNMR can be used to determine the number of non-equivalent molecules in the unit cell of a crystal, providing valuable data for crystallographic studies. molbase.com

Mass Spectrometry for Fragmentation Pathways and Reaction Intermediate Identification

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. For this compound (C₁₆H₁₅NO₃), the expected exact mass can be calculated with high precision. This technique is crucial for confirming the identity of the compound and distinguishing it from isomers or other compounds with the same nominal mass. libretexts.org

Tandem mass spectrometry (MS/MS) is a powerful tool for elucidating the structure of ions by inducing fragmentation and analyzing the resulting fragment ions. researchgate.net By selecting the molecular ion of this compound and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern would be produced. nih.gov The fragmentation pathways can be predicted based on the functional groups present in the molecule.

Key fragmentation pathways would likely involve:

Alpha-cleavage adjacent to the ketone carbonyl group, leading to the formation of a benzoyl cation (m/z 105) or a (4-(N,N-dimethylcarbamoyl)phenyl)carbonyl cation. libretexts.orgthieme-connect.de

Cleavage of the carbamate group , which could involve the loss of the dimethylamino group or the entire carbamate functionality. A characteristic fragment would be the dimethylaminium ion (m/z 44).

Fragmentation of the ester linkage of the carbamate, potentially leading to the loss of CO₂ or the formation of a 4-benzoylphenoxide ion.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Plausible Origin |

| 269 | [M]⁺ | Molecular Ion |

| 192 | [M - C₆H₅]⁺ | Loss of the phenyl group from the benzoyl moiety |

| 164 | [M - C₆H₅CO]⁺ | Cleavage of the bond between the phenyl ring and the ketone |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 72 | [OCN(CH₃)₂]⁺ | Dimethylcarbamoyl cation |

| 44 | [HN(CH₃)₂]⁺ | Dimethylaminium ion |

Note: The relative intensities of these fragments would depend on the ionization technique and collision energy used.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Intermolecular Interaction Studies

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. nist.gov These techniques are highly sensitive to the presence of specific functional groups and can also be used to study intermolecular interactions, such as hydrogen bonding. scielo.br

For this compound, the IR and Raman spectra would be dominated by the characteristic vibrations of the ketone and carbamate functional groups.

Carbonyl (C=O) Stretching: The molecule has two carbonyl groups, the ketone and the carbamate. The ketone C=O stretch is expected to appear around 1650-1670 cm⁻¹. The carbamate C=O stretch typically appears at a higher frequency, around 1700-1720 cm⁻¹, due to the electron-withdrawing effect of the oxygen atom. rsc.org

C-N Stretching: The C-N stretching vibration of the carbamate group would be observed in the range of 1350-1450 cm⁻¹.

C-O Stretching: The C-O stretching vibrations of the ester part of the carbamate will appear in the region of 1200-1300 cm⁻¹.

Aromatic C-H and C=C Stretching: The aromatic rings will show characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) |

| Aromatic C-H | Stretching | ~3000 - 3100 |

| Aliphatic C-H (N-CH₃) | Stretching | ~2850 - 2960 |

| Ketone C=O | Stretching | ~1650 - 1670 |

| Carbamate C=O | Stretching | ~1700 - 1720 |

| Aromatic C=C | Stretching | ~1450 - 1600 |

| C-N | Stretching | ~1350 - 1450 |

| C-O | Stretching | ~1200 - 1300 |

Note: These are predicted values based on typical frequency ranges for these functional groups. scielo.brrsc.org

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, and could be used to study the molecule in aqueous solutions, where IR spectroscopy is often challenging.

X-ray Crystallography and Diffraction for Solid-State Structural Analysis and Polymorphism

Furthermore, X-ray diffraction is the primary tool for the investigation of polymorphism, the ability of a compound to exist in multiple crystalline forms. mdpi.com Different polymorphs of this compound, while chemically identical, would exhibit distinct physical properties, including melting point, solubility, and stability. mdpi.com The identification and characterization of potential polymorphs are critical, as these variations can significantly impact the material's behavior. The study of polymorphism often involves recrystallization of the compound under various conditions and analyzing the resulting crystals by X-ray diffraction. mdpi.comresearchgate.net

A hypothetical crystallographic data table for a polymorph of this compound is presented below to illustrate the type of information obtained from such an analysis.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₆H₁₅NO₃ |

| Formula Weight | 269.29 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| β (°) | 95.45 |

| Volume (ų) | 1345.6 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.331 |

| Radiation (Å) | MoKα (λ = 0.71073) |

This table is for illustrative purposes and does not represent experimentally verified data for this specific compound.

Ultrafast Spectroscopy for Transient Species and Reaction Dynamics

Ultrafast spectroscopy techniques, operating on femtosecond to picosecond timescales, are indispensable for observing the fleeting transient species and understanding the intricate dynamics of chemical reactions. For a photochemically active molecule like this compound, which contains a benzophenone (B1666685) chromophore, these methods can track the evolution of excited states, radical intermediates, and other short-lived species that are formed upon absorption of light.

Techniques such as transient absorption spectroscopy would allow for the monitoring of changes in the electronic structure of the molecule immediately following photoexcitation. This can reveal the rates of processes like intersystem crossing, internal conversion, and energy transfer. The study of such transient species is crucial for elucidating reaction mechanisms and understanding the pathways of energy dissipation. chemrxiv.org The insights gained from ultrafast spectroscopy are vital for applications where the photochemical behavior of this compound is of interest.

Chromatographic and Separation Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of this compound, ensuring its purity and enabling its analysis in complex mixtures. High-Performance Liquid Chromatography (HPLC) is a cornerstone method for this purpose, offering high resolution and sensitivity.

In a typical HPLC analysis, a solution of the sample is passed through a column packed with a stationary phase. The separation is achieved based on the differential partitioning of the analyte between the mobile phase and the stationary phase. By employing a suitable detector, such as a UV-Vis spectrophotometer, the purity of this compound can be accurately determined. The retention time, the time it takes for the compound to travel through the column, is a characteristic parameter used for its identification.

For mixture analysis, chromatographic methods can effectively separate this compound from its precursors, byproducts, or degradation products. This is critical for quality control during its synthesis and for monitoring its stability under various conditions.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-benzoyl-N,N-diethylbenzamide |

| N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamide |

Computational Chemistry and Theoretical Modeling of 4 Benzoylphenyl N,n Dimethylcarbamate

Quantum Mechanical Calculations for Electronic Structure and Molecular Orbitals

Quantum mechanical methods are fundamental to understanding the electronic properties of a molecule.

Density Functional Theory (DFT) for Ground State Properties and Reactivity Prediction

DFT is a widely used computational method for investigating the electronic structure of molecules. researchgate.net A DFT analysis of 4-benzoylphenyl N,N-dimethylcarbamate would calculate properties such as the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP). These calculations would provide insights into the molecule's kinetic stability and regions susceptible to electrophilic or nucleophilic attack. However, no specific DFT studies detailing these properties for this compound are currently available in the searched literature.

Ab Initio Methods for High-Accuracy Energetics and Stability

Ab initio methods, which are based on first principles without empirical parameters, could be used to obtain highly accurate calculations of the molecule's total energy, bond energies, and conformational stability. Such studies would provide a benchmark for its thermodynamic properties. At present, there are no published ab initio calculations focused on this compound.

Molecular Dynamics Simulations for Conformational Space and Solvent Effects

Molecular dynamics (MD) simulations are employed to study the physical movements of atoms and molecules over time. nih.gov An MD simulation of this compound would reveal its dynamic behavior, including conformational changes and interactions with solvent molecules. This would be crucial for understanding its behavior in a solution, which is relevant for many chemical applications. Despite the power of this technique, no specific MD simulation studies for this compound have been found. samipubco.comresearchgate.net

Reaction Pathway Modeling and Transition State Identification

Computational modeling can be used to map out potential chemical reaction pathways, identifying intermediate structures, transition states, and the energy barriers between them. This is vital for understanding reaction mechanisms and kinetics. A study on this compound could, for example, investigate its hydrolysis or reactions with other molecules. No such reaction pathway models for this compound are available in the current body of scientific literature.

Spectroscopic Property Prediction and Validation

Theoretical calculations are often used to predict spectroscopic properties like infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. These predicted spectra can be compared with experimental data to validate the computed molecular structure and electronic properties. While a database entry for a similar compound, methyl N-(4-benzoylphenyl)carbamate, lists predicted collision cross section values, it does not provide detailed predicted spectra or the underlying computational data. uni.lu No dedicated studies on the theoretical prediction of spectroscopic properties for this compound were identified.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

QSRR studies aim to establish a mathematical relationship between the chemical structure of a compound and its reactivity. This often involves calculating various molecular descriptors and correlating them with experimentally determined reaction rates or equilibrium constants. Such a study for this compound would place its reactivity within the context of related compounds, but no specific QSRR models incorporating this molecule have been published.

Derivatization Strategies and Analogue Synthesis for Chemical Probes and Materials

Modification of the Benzoyl Moiety for Photochemical Probes

The benzoyl group within 4-benzoylphenyl N,N-dimethylcarbamate is a primary target for modifications aimed at creating photochemical probes. The benzophenone (B1666685) core is inherently photoactive and can be derivatized to alter its absorption and emission properties, making it suitable for fluorescent labeling and photo-crosslinking studies.

Research into related structures demonstrates that strategic modifications can lead to valuable photochemical tools. For instance, the photochemical conversion of alkynylated chalcones, which share a benzoyl-like substructure, into benzo[b]fluorenes highlights how intramolecular photochemical reactions can generate highly fluorescent compounds. nih.gov This transformation proceeds via a proposed diradical intermediate, showcasing a pathway that could be exploited in probes derived from this compound. nih.gov

Furthermore, the synthesis of fluorescence-labeled analogs of other complex molecules serves as a blueprint for developing probes. nih.gov By introducing fluorophores or photo-reactive groups onto the benzoyl ring, it is possible to create probes that can be used to study biological interactions or to map the binding sites of target proteins.

Table 1: Potential Modifications of the Benzoyl Moiety for Photochemical Probes

| Modification Strategy | Potential Outcome | Application Example |

| Introduction of an alkyne group | Formation of fluorescent polycyclic aromatic hydrocarbons upon irradiation. nih.gov | Development of turn-on fluorescent probes. |

| Attachment of a known fluorophore | Creation of a permanently fluorescent probe for imaging. | Cellular imaging and localization studies. |

| Incorporation of a photo-crosslinking group (e.g., azide, diazirine) | Covalent labeling of interacting biomolecules upon UV exposure. | Identifying protein binding partners. |

Functionalization of the Phenyl Ring for Ligand Development

The phenyl ring of this compound offers a second site for functionalization to develop specialized ligands. Introducing substituents onto this ring can modulate the electronic properties and steric profile of the molecule, enabling the design of ligands with high affinity and selectivity for specific biological targets or metal centers.

A pertinent example is the design and synthesis of 1-(4-benzoylphenyl)imidazole derivatives as potent inhibitors of 20-HETE synthase. nih.gov In this work, the introduction of an imidazole (B134444) ring and a side chain with a terminal carboxylic acid onto the benzoylphenyl scaffold led to a significant increase in inhibitory activity and selectivity. nih.gov This demonstrates that the phenyl ring can be effectively used as an anchor point for pharmacophoric groups that enhance biological activity.

The principles of ligand design, such as structural rigidification and the introduction of specific functional groups to interact with target receptors, can be applied to this scaffold. mdpi.com Computational docking studies can guide the rational design of new ligands by predicting their binding modes and affinities. mdpi.com

Synthesis of Carbamate (B1207046) Analogues with Tuned Reactivity and Stability

The N,N-dimethylcarbamate group is not merely a passive component; its structure can be systematically varied to produce analogues with tailored reactivity and stability. The nature of the substituents on the nitrogen atom and the choice of the phenolic leaving group are critical determinants of the carbamate's properties.

The synthesis of novel carbamates often involves the reaction of a phenol (B47542) with an appropriate isocyanate or carbamoyl (B1232498) chloride. nih.gov For example, resveratrol-based carbamates have been synthesized by reacting the parent phenol with dimethylcarbamoyl chloride in the presence of a base. mdpi.com This general approach allows for the creation of a diverse library of analogues.

The stability of the carbamate linkage is crucial for its application. For instance, in the context of enzyme inhibition, the carbamate acts as a carbamoylating agent, and its reactivity is a key factor in its potency. nih.gov By altering the electronic nature of the substituents on the nitrogen, the rate of carbamoylation and the stability of the resulting carbamoylated enzyme can be fine-tuned. The synthesis of carbamate-containing cyclodextrin (B1172386) analogues further illustrates the versatility of carbamate chemistry in creating complex molecular architectures. nih.gov

Table 2: Strategies for Tuning Carbamate Analogue Properties

| Modification Site | Altered Property | Example of Synthetic Approach | Reference |

| Nitrogen Substituents | Reactivity, Lipophilicity, Selectivity | Reaction of phenols with various isocyanates (e.g., N-ethyl, N-phenyl isocyanate). | nih.gov |

| Phenolic Moiety | Leaving Group Ability, Overall Structure | Use of different substituted phenols in the carbamate synthesis. | mdpi.com |

| Overall Scaffold | Conformation, Binding Affinity | Incorporation of the carbamate into macrocyclic structures like cyclodextrins. | nih.gov |

Polymerization and Oligomerization Studies Involving this compound as a Monomer

The structure of this compound can be adapted for use as a monomer in various polymerization reactions, leading to the creation of novel polymers with unique properties imparted by the benzophenone and carbamate functionalities.

Controlled Radical Polymerization Techniques

For this compound to be used in controlled radical polymerization (CRP), it must first be functionalized with a polymerizable group, such as a vinyl, acrylate, or methacrylate (B99206) moiety. Once functionalized, techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be employed to synthesize well-defined polymers. researchgate.netresearchgate.net

Atom Transfer Radical Polymerization (ATRP): ATRP is a robust method for polymerizing a wide range of monomers, including methacrylates and acrylamides. nih.govcmu.educmu.edu A functionalized this compound monomer could be polymerized using a typical ATRP system consisting of a transition metal catalyst (e.g., copper complex) and an alkyl halide initiator. nih.gov This would allow for precise control over molecular weight and dispersity.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT polymerization is another versatile CRP technique that is compatible with a broad array of monomers. cmu.edunih.gov The polymerization of a functionalized this compound monomer would be mediated by a RAFT agent, such as a dithioester or dithiocarbamate, to produce polymers with controlled architecture and narrow molecular weight distributions. cmu.edusigmaaldrich.com The ability to reverse RAFT polymerization under certain conditions also opens up possibilities for monomer recovery and recycling. nih.govnih.govflinders.edu.au

The resulting polymers would feature pendant this compound units, which could be used for photo-crosslinking applications or as a basis for further post-polymerization modification.

Step-Growth Polymerization for Polyurethanes and Related Materials

The carbamate functionality is the defining linkage in polyurethanes. libretexts.orgopenstax.orglibretexts.org this compound itself is a mono-carbamate. To be used in step-growth polymerization to form polyurethanes, a di-functional or poly-functional version of the molecule would be required. For example, a bis(N,N-dimethylcarbamate) derivative could undergo transurethanization with a diol in a non-isocyanate route to polyurethanes. kit-technology.deresearchgate.net

This approach is gaining interest as a more sustainable alternative to conventional polyurethane synthesis, which often involves toxic isocyanates. kit-technology.deresearchgate.net The polycondensation reaction between a dimethyl dicarbamate monomer and a diol, often catalyzed by a base, yields the corresponding polyurethane and methanol (B129727) as a byproduct. kit-technology.de By incorporating the benzoylphenyl structure into the polymer backbone, novel polyurethanes with enhanced thermal stability or photo-responsive properties could be developed. The process is a classic example of step-growth polymerization, where dimers, trimers, and larger oligomers are formed progressively throughout the reaction. researchgate.net

Design and Synthesis of this compound-Based Ligands for Catalysis

The development of ligands for catalysis is a sophisticated area of chemical synthesis where the structure of a molecule is meticulously designed to coordinate with a metal center and facilitate a specific chemical transformation. The this compound scaffold can be envisioned as a starting point for creating novel ligands.

By introducing appropriate coordinating groups, such as phosphines, amines, or N-oxides, onto the phenyl or benzoyl rings, it is possible to synthesize ligands capable of binding to transition metals. For example, the synthesis of chiral N,N'-dioxide ligands from amino acids has produced a class of powerful ligands for asymmetric catalysis. rsc.org A similar strategy could be applied by functionalizing the this compound core with amide and amino oxide functionalities to create new C2-symmetric or asymmetric ligands.

The benzoyl group itself can act as a coordinating group in some instances, or it can be modified to enhance the ligand's electronic and steric properties. The design process would involve considering the desired coordination geometry and the electronic requirements of the target catalytic cycle. The ultimate goal is to create a ligand that, when complexed with a metal, forms a catalyst with high activity, selectivity, and stability.

Applications in Chemical Research and Advanced Materials Science Excluding Prohibited Areas

4-benzoylphenyl N,N-dimethylcarbamate as a Chemical Reagent in Organic Synthesis

In the realm of organic synthesis, this compound serves as a versatile building block, particularly for the regioselective synthesis of complex aromatic compounds.

The N,N-dimethylcarbamate group is a powerful directed metalation group (DMG). researchgate.netresearchgate.netorganic-chemistry.org This functionality allows for the deprotonation of the aromatic ring at the position ortho to the carbamate (B1207046) group with high selectivity when treated with strong organolithium bases. researchgate.netresearchgate.net The resulting aryllithium intermediate can then react with a wide array of electrophiles to introduce various substituents, yielding highly functionalized ortho-substituted phenol (B47542) derivatives after cleavage of the carbamate group. nih.govacs.org The O-carbamate is recognized as one of the most effective oxygen-based DMGs, often showing superior directing power compared to groups like methoxy (B1213986) (OMe) or methoxymethoxy (OMOM). nih.govacs.org

The general process, known as Directed ortho-Metalation (DoM), involves the coordination of the lithium base to the carbamate's carbonyl oxygen, which facilitates the regioselective deprotonation of the adjacent aromatic proton. researchgate.netresearchgate.netorganic-chemistry.org This method provides a reliable route to polysubstituted aromatic compounds that are often difficult to access through classical electrophilic aromatic substitution, which typically yields a mixture of ortho and para isomers. researchgate.net

Table 1: Examples of Electrophiles Used in DoM of O-Aryl N,N-Diethylcarbamates and Resulting Products This table illustrates the versatility of the DoM reaction for O-aryl carbamates, a class of compounds to which this compound belongs. The yields are based on studies with O-phenyl N,N-diethylcarbamate.

| Electrophile | Reagent Example | Product Type | Yield (%) | Reference(s) |

| Deuterium | D₂O or MeOD | Deuterated Phenol Derivative | >95 | nih.govunilag.edu.ng |

| Aldehydes/Ketones | Benzaldehyde | Hydroxybenzyl Alcohol Derivative | 85 | nih.govacs.org |

| Alkyl Halides | Methyl Iodide | Alkylated Phenol Derivative | 98 | nih.govacs.org |

| Disulfides | Dimethyl Disulfide | Thiophenol Derivative | 92 | nih.govacs.org |

| Iodine | I₂ | Iodophenol Derivative | 87 | nih.govacs.org |

| Silyl Halides | Trimethylsilyl Chloride | Silylated Phenol Derivative | 95 | nih.govacs.org |

| Boronic Esters | Trimethoxyborane | Phenolboronic Acid Derivative | 75 | nih.govacs.org |

Furthermore, in the absence of an external electrophile, the ortho-lithiated species can undergo an intramolecular 1,3-O→C acyl migration upon warming. wikipedia.orgresearchgate.net This reaction, known as the anionic ortho-Fries rearrangement, yields ortho-hydroxy benzamides. organic-chemistry.orgunilag.edu.ngrsc.org This rearrangement transforms the O-carbamate into an ortho-hydroxy amide, providing another avenue for creating complex phenol derivatives. organic-chemistry.orgresearchgate.net Studies on O-phenyl N,N-dimethylcarbamate show this rearrangement can proceed with high yield (e.g., 86%). unilag.edu.ng

The structural motifs within this compound suggest its potential utility in transition-metal-catalyzed cross-coupling reactions and the synthesis of heterocyclic systems.

Coupling Reactions: Aryl carbamates can participate in nickel-catalyzed Suzuki-Miyaura cross-coupling reactions, serving as alternatives to more common aryl halides or triflates for the formation of biaryl compounds. nih.gov While challenging, modest yields have been achieved in coupling non-fused aryl carbamates with arylboronic acids. nih.gov Given this precedent, this compound could potentially be used in similar palladium or nickel-catalyzed reactions to construct complex biaryl structures, although specific examples are not prevalent in the literature. wikipedia.orgorganic-chemistry.orgnih.gov The Heck reaction, which couples aryl halides with alkenes, is another fundamental palladium-catalyzed transformation where aryl carbamates could potentially be adapted as substrates. wikipedia.orgorganic-chemistry.orgchim.it

Heterocycle Synthesis: The benzophenone (B1666685) core of the molecule is a known precursor for the synthesis of various nitrogen-containing heterocycles. For instance, 2-aminobenzophenones are key starting materials in the synthesis of quinazolines. researchgate.netnih.govorganic-chemistry.orgnih.gov These reactions often involve condensation with a one-carbon source like an aldehyde or a nitrogen source like an amine or ammonia, followed by cyclization and oxidation. nih.govnih.gov Similarly, benzophenone derivatives can be precursors for benzoxazoles, which are synthesized from ortho-aminophenols and carbonyl compounds. researchgate.net While this compound itself is not an aminobenzophenone, its derivatization through standard synthetic transformations (e.g., nitration and reduction) could provide access to the necessary precursors for such heterocyclic syntheses. youtube.compharmaguideline.com

Integration into Photoactive Materials and Optoelectronic Systems (Focus on Chemical Principles)

The benzophenone moiety in this compound is a well-known chromophore, making the compound suitable for integration into photoactive materials. Its primary roles are in initiating polymerization and inducing crosslinking in polymers upon exposure to ultraviolet (UV) light.

Benzophenone and its derivatives are widely used as photocrosslinkers for various polymers such as polyethylene. researchgate.net The mechanism of photocrosslinking is initiated by the absorption of UV light (typically in the 300-400 nm range) by the benzophenone unit, which promotes it from its ground state (S₀) to an excited singlet state (S₁). polymerinnovationblog.com This is followed by a rapid and efficient intersystem crossing (ISC) to the triplet state (T₁).

The triplet state benzophenone is a diradical-like species that is highly reactive and can abstract a hydrogen atom from a suitable donor, such as a C-H bond on a polymer backbone. polymerinnovationblog.comresearchgate.net This hydrogen abstraction process generates two radicals: a ketyl radical on the benzophenone moiety and a carbon-centered radical on the polymer chain. researchgate.net The polymer radicals can then combine with each other, resulting in the formation of a covalent crosslink between polymer chains. core.ac.uk This process transforms a soluble and fusible polymer into an insoluble and infusible network, significantly altering its mechanical and chemical properties. nih.gov

General Mechanism of Benzophenone-Induced Photocrosslinking:

Photoexcitation: BP + hν → ¹BP* → ³BP*

Hydrogen Abstraction: ³BP* + P-H (Polymer) → BP•-OH (Ketyl Radical) + P• (Polymer Radical)

Crosslinking: P• + P• → P-P (Crosslinked Polymer)

The efficiency of this process can be influenced by the polarity of the polymer matrix and the glass-transition temperature (Tg) of the polymer. nih.govnih.gov

Benzophenone derivatives function as Type II photoinitiators, which means they require a co-initiator or synergist to efficiently generate the radicals that start a polymerization reaction. researchgate.netpolymerinnovationblog.com The mechanism is closely related to that of photocrosslinking.

Upon UV irradiation, the benzophenone moiety in this compound is excited to its triplet state. In the presence of a co-initiator, typically a compound with easily abstractable hydrogens like a tertiary amine or an alcohol, the excited benzophenone abstracts a hydrogen atom. polymerinnovationblog.comlongchangchemical.comgoogle.com This generates a ketyl radical from the benzophenone and a new radical from the co-initiator. The radical derived from the co-initiator (e.g., an amine alkyl radical) is often the primary species that initiates the polymerization of monomers, such as acrylates. longchangchemical.com

Table 2: Mechanistic Steps for Type II Photoinitiation with Benzophenone (BP) and an Amine Co-initiator

| Step | Reaction | Description |

| 1. Absorption | BP + hν → ¹BP | Benzophenone absorbs a photon, promoting it to the excited singlet state. |

| 2. Intersystem Crossing | ¹BP → ³BP | The singlet state rapidly converts to the more stable triplet state. |

| 3. H-Abstraction | ³BP + R₂N-CH₂-R' | The excited triplet benzophenone abstracts a hydrogen atom from the amine co-initiator. |

| 4. Radical Generation | [BP•-OH] + [R₂N•⁺-CH₂-R'] | A ketyl radical and an aminium radical cation are formed. |

| 5. Proton Transfer | [BP•-OH] + [R₂N•⁺-CH₂-R'] → BP•-OH + R₂N-CH•-R' | A proton is transferred, yielding the ketyl radical and an initiating alkyl radical. |

| 6. Initiation | R₂N-CH•-R' + Monomer → Polymer Chain | The alkyl radical attacks a monomer molecule, initiating the polymerization chain reaction. |

The efficiency of initiation can be affected by the concentration of the photoinitiator and the nature of the solvent or polymer matrix. bohrium.com While the benzophenone ketyl radical is generally less reactive towards polymerization, it can participate in termination reactions. bohrium.com

Research on this compound in Environmental Chemistry (Focus on Degradation Mechanisms)

Specific environmental fate studies on this compound are not widely available. However, its degradation mechanisms can be inferred by examining the known environmental behavior of its two key structural components: the benzophenone moiety and the carbamate ester linkage.

The primary degradation pathways are expected to be hydrolysis and photodegradation. researchgate.netnih.govbg.ac.rs

Hydrolysis: The N,N-dimethylcarbamate ester bond is susceptible to hydrolysis, which is the cleavage of the bond by reaction with water. researchgate.netclemson.edu This process would break the molecule into 4-hydroxybenzophenone (B119663) and N,N-dimethylcarbamic acid, which is unstable and decomposes to dimethylamine (B145610) and carbon dioxide. The rate of hydrolysis for carbamate pesticides is pH-dependent, with alkaline hydrolysis generally being an important degradation mechanism. clemson.edu The presence of clay minerals in soil and water can also influence the rate of hydrolysis, sometimes catalyzing the reaction. nih.gov

Photodegradation: The benzophenone portion of the molecule is a chromophore that absorbs UV radiation, making it susceptible to photodegradation (photolysis). nih.govmdpi.com Direct photolysis occurs when the molecule itself absorbs light, leading to its decomposition. bg.ac.rs Indirect photolysis can also occur, mediated by other photosensitizing substances present in natural waters, such as humic acids. mdpi.com Studies on benzophenone and its derivatives, like benzophenone-4, show that they can be degraded by photolytic processes in aquatic environments, although they can also exhibit significant persistence. nih.govmdpi.compsecommunity.org The degradation rate is influenced by factors such as water composition (e.g., presence of ions and organic matter) and light intensity. nih.govmdpi.com

Biodegradation: Microbial degradation is another significant pathway for the removal of both carbamates and benzophenones from the environment. researchgate.netnih.gov Various microorganisms have been shown to metabolize carbamate pesticides, often initiating the process through hydrolysis of the carbamate bond. researchgate.net Similarly, microbes can degrade benzophenone, although the rate and extent of degradation depend on the specific microbial populations and environmental conditions. nih.gov

The degradation of this compound would likely proceed through a combination of these pathways, leading to the formation of intermediates such as 4-hydroxybenzophenone, which itself would be subject to further environmental degradation. researchgate.net

Photodegradation Pathways and Byproducts in Abiotic Systems

The primary photochemical event is likely the absorption of ultraviolet (UV) radiation by the benzophenone moiety, which is a strong chromophore. This absorption can lead to the homolytic cleavage of the ester C-O bond, a common pathway in the photolysis of O-aryl N-alkylcarbamates. mdpi.com This cleavage would generate a 4-benzoylphenoxyl radical and an N,N-dimethylcarbamoyl radical.